

# Spectroscopic Data of 1-Bromo-4-methylpentane: An In-depth Technical Guide

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## Compound of Interest

Compound Name: **1-Bromo-4-methylpentane**

Cat. No.: **B146037**

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-bromo-4-methylpentane**, geared towards researchers, scientists, and professionals in drug development. The guide details the compound's signature in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational dataset for its identification and characterization.

## Data Presentation

The quantitative spectroscopic data for **1-bromo-4-methylpentane** is summarized in the tables below for clear and easy reference.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~3.40	Triplet	2H	-CH <sub>2</sub> -Br
~1.85	Multiplet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -Br
~1.65	Multiplet	1H	-CH(CH <sub>3</sub> ) <sub>2</sub>
~1.30	Multiplet	2H	-CH <sub>2</sub> -CH(CH <sub>3</sub> ) <sub>2</sub>
~0.88	Doublet	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>

### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) (ppm)	Carbon Assignment
~41.5	-CH <sub>2</sub> -CH(CH <sub>3</sub> ) <sub>2</sub>
~35.0	-CH <sub>2</sub> -CH <sub>2</sub> -Br
~33.5	-CH <sub>2</sub> -Br
~28.0	-CH(CH <sub>3</sub> ) <sub>2</sub>
~22.5	-CH(CH <sub>3</sub> ) <sub>2</sub>

### Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
2958	C-H stretch	Alkane
2870	C-H stretch	Alkane
1467	C-H bend	Alkane
1368	C-H bend (gem-dimethyl)	Alkane
645	C-Br stretch	Alkyl Halide

### Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Ion	Relative Abundance
164/166	[M] <sup>+</sup>	Low
85	[C <sub>6</sub> H <sub>13</sub> ] <sup>+</sup>	High
57	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>	High (Base Peak)
43	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>	High
41	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>	Moderate

## Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **1-bromo-4-methylpentane** is prepared by dissolving approximately 10-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Both <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a standard NMR spectrometer, for instance, a 400 MHz instrument. For <sup>1</sup>H NMR, a sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, which is inherently less sensitive, a greater number of scans (often 128 or more) are necessary. The data is then processed using Fourier transformation, and the chemical shifts are referenced to the TMS signal at 0.00 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum of liquid **1-bromo-4-methylpentane** is typically obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then recorded over the standard mid-IR range of 4000-400 cm<sup>-1</sup>. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and is

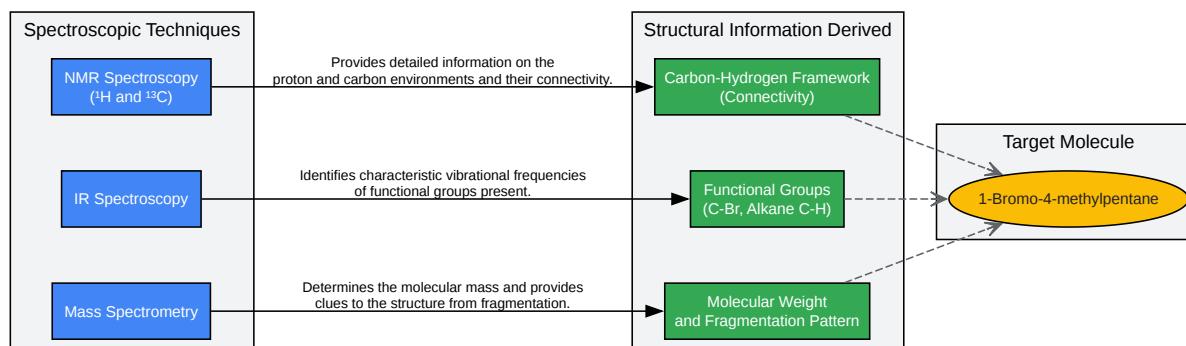
automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO<sub>2</sub> and water vapor.

## Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A dilute solution of **1-bromo-4-methylpentane** in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is injected into the GC. The compound is then separated from the solvent and introduced into the ion source of the mass spectrometer.

Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

## Mandatory Visualization



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